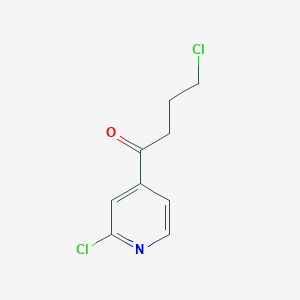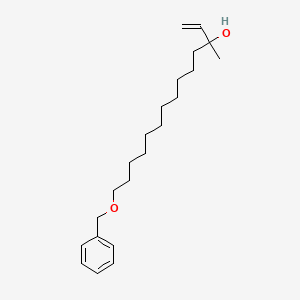![molecular formula C9H13O4- B15171139 4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate CAS No. 921225-78-7](/img/structure/B15171139.png)
4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate is a chemical compound with a unique structure that includes both an ester and an ether functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate typically involves the esterification of 4-hydroxy-4-oxobutanoic acid with 2-methylbut-3-en-2-ol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial products.
Mécanisme D'action
The mechanism of action of 4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The ester and ether groups in the compound can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one
- 4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile
- 1,2-bis((3-methylbut-2-en-1-yl)oxy)-4-(((3-methylbut-2-en-1-yl)oxy)methyl)benzene
Uniqueness
4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate is unique due to its combination of ester and ether functional groups, which provide diverse reactivity and potential for various applications. Its structure allows for multiple types of chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
921225-78-7 |
|---|---|
Formule moléculaire |
C9H13O4- |
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
4-(2-methylbut-3-en-2-yloxy)-4-oxobutanoate |
InChI |
InChI=1S/C9H14O4/c1-4-9(2,3)13-8(12)6-5-7(10)11/h4H,1,5-6H2,2-3H3,(H,10,11)/p-1 |
Clé InChI |
CQBIADVBIYQROX-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C=C)OC(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate](/img/structure/B15171066.png)

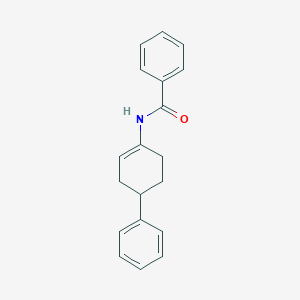
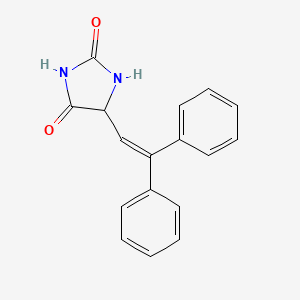

![3-Ethenyl-4-[(propan-2-yl)oxy]-N,N-dipropylbenzene-1-sulfonamide](/img/structure/B15171103.png)
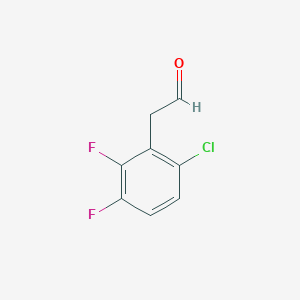
![N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B15171113.png)
![Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B15171117.png)
![4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15171119.png)
